Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate
- Ethyl 2-amino-3-(pyridin-2-yl)propanoate
- Ethyl 2-amino-3-(4-methylpyridin-2-yl)propanoate
Uniqueness
This compound is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.
Biological Activity
Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features an ethyl ester linked to a propanoic acid backbone, with an amino group and a pyridine ring. The molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol. The presence of the pyridine moiety is crucial as it is often associated with various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and molecular targets remain to be fully elucidated.
- CNS Activity : Given the presence of the pyridine ring, this compound may interact with central nervous system (CNS) receptors, potentially influencing neuropharmacological outcomes. Pyridine derivatives are known to affect neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, including those involved in cancer cell proliferation and survival. Its interaction with these enzymes could provide a pathway for therapeutic intervention in malignancies .
Study on Antitumor Effects
A study conducted on various pyridine derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth, suggesting a potential role in cancer therapy.
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 15 | MCF-7 (breast cancer) | Apoptosis induction |
Similar Pyridine Derivative | 10 | HeLa (cervical cancer) | Cell cycle arrest |
CNS Interaction Studies
Research exploring the interaction of pyridine derivatives with CNS receptors highlighted the potential for this compound to modulate neurotransmitter activity. This could have implications for treating conditions such as anxiety and depression, although further studies are required to confirm these effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. The synthetic route aims to optimize yield and purity while exploring variations that may enhance biological activity.
- Starting Material : 6-Methylpyridin-2-carboxylic acid
- Reagents : Ethanol, amines, coupling agents
- Conditions : Refluxing under inert atmosphere
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)7-9-6-4-5-8(2)13-9/h4-6,10H,3,7,12H2,1-2H3 |
InChI Key |
MWRZYXWVRGYAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=N1)C)N |
Origin of Product |
United States |
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